3-(Indol-3-yl)pyruvate
Overview
Description
3-(indol-3-yl)pyruvate is a indol-3-yl carboxylic acid anion that is the conjugate base of 3-(indol-3-yl)pyruvic acid It has a role as a Saccharomyces cerevisiae metabolite and a plant metabolite. It is an indol-3-yl carboxylic acid anion and a 2-oxo monocarboxylic acid anion. It is a conjugate base of a 3-(indol-3-yl)pyruvic acid.
Scientific Research Applications
Cancer Treatment and Neurodegenerative Disorders
3-(Indol-3-yl)pyruvate derivatives have shown promise as inhibitors of Tryptophan 2,3-Dioxygenase (TDO-2), a potential therapeutic target for cancer treatment and neurodegenerative disorders such as Parkinson’s disease, Alzheimer’s disease, and Huntington’s disease. These compounds could also have implications for treating chronic viral infections and obesity (Abdel-Magid, 2017).
Biological Pigment Applications
A naturally derived pigment, closely related to this compound, has been identified across various bacteria species, exhibiting potential as a novel therapeutic drug category derived from L-tryptophan. This pigment demonstrates anti-cancer and antibiotic properties and is gaining popularity in industrial markets such as textiles, cosmetics, and medicine, showcasing a wide range of biological behaviors including antioxidant, antitumor, and immunomodulatory activities (Ishani, Isita, & Vijayakumar, 2021).
Plant Growth and Microbial Interactions
Indole-3-pyruvate decarboxylase, an enzyme involved in the biosynthesis of indole-3-acetic acid (a plant growth hormone), catalyzes the conversion of this compound to indole-3-acetaldehyde. This pathway is significant in the interactions between plants and microbes, such as in Enterobacter cloacae isolated from the rhizosphere of cucumbers, emphasizing the role of this compound in promoting plant growth and health (Schütz et al., 2003).
Optoelectronic Properties in Semiconductor Devices
Research on 3-(1H-indol-3-yl)-1-phenylimidazo[1,5-a]pyridine and related compounds has revealed valuable insights into their optoelectronic and charge transfer properties at both molecular and solid-state bulk levels. These properties make such derivatives suitable for use in multifunctional organic semiconductor devices, indicating the potential for this compound derivatives in electronic applications (Irfan et al., 2019).
Auxin Production in Microorganisms
This compound is also central to the production of indole-3-acetic acid (IAA) in various microorganisms, including Paenibacillus polymyxa. The identification and functional analysis of genes involved in this pathway shed light on the microbial synthesis of IAA, which plays a crucial role in plant-microbe interactions and could have agricultural applications (Phi et al., 2008).
properties
Molecular Formula |
C11H8NO3- |
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Molecular Weight |
202.19 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-2-oxopropanoate |
InChI |
InChI=1S/C11H9NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2,(H,14,15)/p-1 |
InChI Key |
RSTKLPZEZYGQPY-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)C(=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)C(=O)[O-] |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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